molecular formula C23H13BrO3 B11165068 3-(4-bromophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one

3-(4-bromophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11165068
M. Wt: 417.2 g/mol
InChI Key: QHMPEMRCXPOPHN-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system that includes a furan ring, a chromenone moiety, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the bromination of a phenyl derivative, followed by a series of condensation and cyclization reactions to form the final furochromenone structure. Specific reagents and catalysts, such as Lewis acids, may be employed to facilitate these transformations .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis could be utilized to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Properties

Molecular Formula

C23H13BrO3

Molecular Weight

417.2 g/mol

IUPAC Name

3-(4-bromophenyl)-5-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C23H13BrO3/c24-16-8-6-15(7-9-16)20-13-26-21-12-22-18(10-19(20)21)17(11-23(25)27-22)14-4-2-1-3-5-14/h1-13H

InChI Key

QHMPEMRCXPOPHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC=C(C=C5)Br

Origin of Product

United States

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